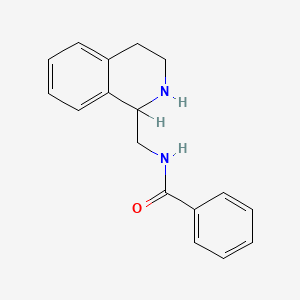
4,4'-Di-tert-butylstilbene
Übersicht
Beschreibung
4,4’-Di-tert-butylstilbene is an organic compound belonging to the stilbene family Stilbenes are characterized by their 1,2-diphenylethene structure, which consists of two phenyl groups connected by an ethene bridge The presence of tert-butyl groups at the 4 and 4’ positions of the phenyl rings enhances the compound’s stability and lipophilicity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Di-tert-butylstilbene typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran. The reaction proceeds at room temperature or slightly elevated temperatures to yield the desired stilbene compound.
Industrial Production Methods: Industrial production of 4,4’-Di-tert-butylstilbene may involve large-scale Wittig reactions or other coupling reactions that ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Di-tert-butylstilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stilbene oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 4,4’-Di-tert-butylbibenzyl.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Stilbene oxides.
Reduction: 4,4’-Di-tert-butylbibenzyl.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-Di-tert-butylstilbene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers and as a stabilizer in various materials.
Wirkmechanismus
The mechanism of action of 4,4’-Di-tert-butylstilbene involves its interaction with molecular targets such as enzymes and receptors. The compound’s lipophilicity allows it to easily penetrate cell membranes, where it can exert its effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
4,4’-Di-tert-butylbiphenyl: Similar structure but lacks the ethene bridge.
4,4’-Dihydroxystilbene: Similar structure but with hydroxyl groups instead of tert-butyl groups.
Uniqueness: 4,4’-Di-tert-butylstilbene is unique due to the presence of bulky tert-butyl groups, which enhance its stability and lipophilicity. This makes it more resistant to degradation and allows for a broader range of applications compared to its analogs.
Eigenschaften
IUPAC Name |
1-tert-butyl-4-[2-(4-tert-butylphenyl)ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6/h7-16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJKJVFXJGERSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720438 | |
| Record name | 1,1'-(Ethene-1,2-diyl)bis(4-tert-butylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64392-50-3 | |
| Record name | 1,1'-(Ethene-1,2-diyl)bis(4-tert-butylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


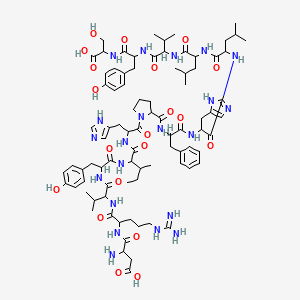




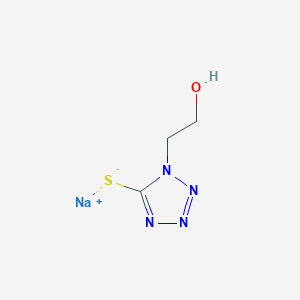

![2-[4-(Phenylamino)phenoxy]acetic acid](/img/structure/B3276581.png)
![Acetamide, N-[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-ethoxyphenyl]-](/img/structure/B3276587.png)
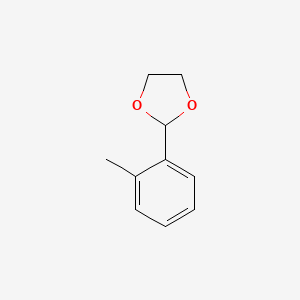
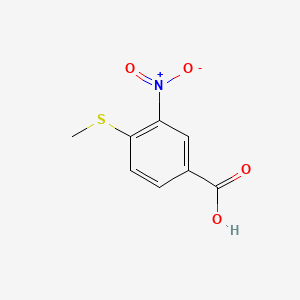
![1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene](/img/structure/B3276621.png)
![[(1-Aminobutan-2-yl)oxy]benzene](/img/structure/B3276627.png)
